2-(Bromomethyl)-1-chloro-3-methoxybenzene 2-(Bromomethyl)-1-chloro-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 83781-95-7
VCID: VC2272200
InChI: InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
SMILES: COC1=C(C(=CC=C1)Cl)CBr
Molecular Formula: C8H8BrClO
Molecular Weight: 235.5 g/mol

2-(Bromomethyl)-1-chloro-3-methoxybenzene

CAS No.: 83781-95-7

Cat. No.: VC2272200

Molecular Formula: C8H8BrClO

Molecular Weight: 235.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1-chloro-3-methoxybenzene - 83781-95-7

CAS No. 83781-95-7
Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
IUPAC Name 2-(bromomethyl)-1-chloro-3-methoxybenzene
Standard InChI InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Standard InChI Key UBHMKGCZRSUSPG-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)Cl)CBr
Canonical SMILES COC1=C(C(=CC=C1)Cl)CBr

PropertyValue
IUPAC Name2-(bromomethyl)-1-chloro-3-methoxybenzene
CAS Number83781-95-7
Molecular FormulaC₈H₈BrClO
Molecular Weight235.50 g/mol
InChI KeyUBHMKGCZRSUSPG-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C(=CC=C1)Cl)CBr

The chemical structure features the three key functional groups that define its chemical behavior and reactivity: the bromomethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions; the chlorine atom, which affects the electronic distribution in the aromatic ring; and the methoxy group, which acts as an electron-donating substituent.

Structural Analysis and Physical Properties

2-(Bromomethyl)-1-chloro-3-methoxybenzene possesses a molecular structure that significantly influences its physical properties and chemical behavior. The presence of both electron-withdrawing (chlorine and bromomethyl) and electron-donating (methoxy) groups creates an interesting electronic distribution within the molecule.

Structural Features

The compound contains a benzene ring with three different substituents positioned in a specific arrangement. This arrangement gives the molecule unique steric and electronic properties that determine its reactivity patterns. The bromomethyl group (-CH₂Br) at position 2 is particularly important for the compound's use as an alkylating agent in organic synthesis.

Physical Properties

While specific physical property data for this compound is limited in the provided sources, aromatic halides with similar structures typically exhibit the following characteristics:

  • Appearance: Colorless to pale yellow crystalline solid

  • Solubility: Generally soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water

  • Stability: Sensitive to light and moisture, requiring storage in cool, dark conditions

  • Reactivity: Reactive toward nucleophiles, particularly at the bromomethyl position

Synthetic Methodologies

The synthesis of 2-(Bromomethyl)-1-chloro-3-methoxybenzene can be accomplished through several routes, with the bromination of appropriately substituted benzene derivatives being the most common approach.

Alternative Synthetic Approaches

Other potential synthetic routes might include:

  • Halogen exchange reactions from corresponding chloromethyl compounds

  • Direct functionalization of appropriately substituted benzene derivatives

  • Sequential introduction of the three functional groups to the benzene ring in a strategic order

Chemical Reactivity

The reactivity of 2-(Bromomethyl)-1-chloro-3-methoxybenzene is primarily governed by the bromomethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.

Types of Reactions

The compound participates in various types of chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromomethyl group readily undergoes substitution with nucleophiles such as amines, thiols, and azides. This reactivity makes the compound valuable for introducing functional groups onto the benzene scaffold.

  • Oxidation Reactions: The methoxy group can be oxidized under appropriate conditions to form carbonyl-containing compounds.

  • Reduction Reactions: The chlorine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Reaction Conditions and Reagents

The table below summarizes common reaction conditions for 2-(Bromomethyl)-1-chloro-3-methoxybenzene:

Reaction TypeReagentsConditionsProducts
Nucleophilic SubstitutionSodium azide, potassium thiocyanateDMF, room temperatureAzides, thiocyanates
OxidationPotassium permanganate, chromium trioxideAcidic conditionsAldehydes, ketones
ReductionLithium aluminum hydrideAnhydrous ether, 0°CDehalogenated compounds

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-3-methoxybenzene in nucleophilic substitution reactions typically follows an SN2 pathway. The nucleophile attacks the carbon of the bromomethyl group from the side opposite to the bromine atom, resulting in the formation of a new bond and the displacement of the bromide ion.

Applications in Scientific Research

2-(Bromomethyl)-1-chloro-3-methoxybenzene has found applications in various scientific research areas, particularly as an intermediate in organic synthesis and pharmaceutical development.

Organic Synthesis

Material TypeApplication
PolymersUsed as an additive to improve mechanical properties and thermal stability
Specialty ChemicalsActs as a building block for producing resins and coatings with specific functionalities
AgrochemicalsUtilized as an intermediate in the synthesis of pesticides and herbicides
Activity TypeRelated CompoundsObserved Effects
AntimicrobialBrominated AromaticsInhibition of bacterial growth
AnticancerHalogenated Benzene DerivativesInduction of apoptosis in cancer cells
NeuroprotectiveMethoxy-substituted CompoundsReduction of oxidative stress in neuronal cells

Comparative Analysis with Similar Compounds

2-(Bromomethyl)-1-chloro-3-methoxybenzene belongs to a family of halogenated methoxybenzenes, each with unique properties and applications. Comparing this compound with its structural isomers and analogs provides insights into the effects of substituent positions and types on chemical behavior.

Structural Isomers

A notable structural isomer is 2-(Bromomethyl)-1-chloro-4-methoxybenzene, which differs only in the position of the methoxy group (para instead of meta). This positional difference affects the electronic distribution in the molecule, potentially altering its reactivity patterns .

Related Analogs

Other related compounds include:

  • 2-(Bromomethyl)-1-chloro-3-methylbenzene: Contains a methyl group instead of a methoxy group

  • 2-(Bromomethyl)-1-chloro-3-nitrobenzene: Features a nitro group instead of a methoxy group

These structural variations influence properties such as solubility, reactivity, and biological activity. For instance, the electron-withdrawing nitro group would create a more electrophilic compound compared to the electron-donating methoxy group.

Structure-Activity Relationships

The unique combination of substituents in 2-(Bromomethyl)-1-chloro-3-methoxybenzene contributes to its specific chemical behavior. The electron-donating methoxy group increases electron density in the aromatic ring, while the electron-withdrawing chlorine and bromomethyl groups create regions of electron deficiency. This electronic distribution determines the compound's reactivity patterns and potential biological activities.

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